The synthesis of vinflunine bitartrate involves a semi-synthetic process that begins with the isolation of catharanthine from the plant Catharanthus roseus. The key steps in its synthesis include:
The molecular structure of vinflunine bitartrate can be described by its chemical formula and a molecular weight of approximately 967.016 g/mol. Its structural characteristics include:
Vinflunine bitartrate can participate in various chemical reactions, including:
These reactions are facilitated by strong oxidizing agents for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions .
Vinflunine exerts its anticancer effects primarily through its action as a microtubule inhibitor. The mechanism involves:
The physical and chemical properties of vinflunine bitartrate are critical for its pharmaceutical application:
These properties suggest that vinflunine has favorable characteristics for oral bioavailability and tissue distribution necessary for effective cancer treatment .
Vinflunine bitartrate is primarily utilized in oncology as a treatment option for:
Vinflunine bitartrate originates from the Catharanthus roseus alkaloid vinblastine through targeted chemical modifications. The synthesis involves sequential transformations: fluorination at the C20' position followed by catalytic hydrogenation, each requiring precise control to maintain structural integrity.
The introduction of fluorine atoms at C20' employs superacidic conditions to facilitate electrophilic substitution. A mixture of antimony pentafluoride (SbF~5~) and hydrogen fluoride in chloroform/methanol serves as the fluorination medium, generating the difluoro intermediate essential for vinflunine’s activity. Key process parameters include:
Post-fluorination, hydrogenation saturates the C3'-C4' bond using heterogeneous catalysts. Gold-palladium alloys (0.5–1.5 wt% Au/Pd/C) enable >95% conversion under mild conditions (2–3 bar H~2~, 25°C) [3] [7]. Cyclodextrins (particularly β-cyclodextrin) are introduced during workup to:
Vinflunine free base is converted to bitartrate salt to improve crystallinity and bioavailability. The process involves:
Alternative salts are evaluated to optimize physicochemical properties:
| Salt Form | Solubility (mg/mL) | Melting Point (°C) | Hygroscopicity |
|---|---|---|---|
| Bitartrate | 12.3 | 178–181 (dec.) | Moderate |
| Maleate | 18.9 | 170–173 | High |
| Fumarate | 24.5 | 185–188 | Low |
| Difumarate | 8.7 | 192–195 | Very Low |
Fumarate exhibits superior solubility and stability, while difumarate’s low solubility limits formulation flexibility. Maleate’s hygroscopicity necessitates specialized packaging [4].
Crystallized vinflunine bitartrate retains chloroform (ICH Class 2 solvent) from fluorination steps. Mitigation strategies include:
Two isolation methods present distinct stability profiles:
| Parameter | Freeze-Dried Powder | Crystalline Product |
|---|---|---|
| Residual Moisture | 0.8–1.2% | 0.1–0.3% |
| Hygroscopicity | High (Δm = 12% at 75% RH) | Low (Δm = 2% at 75% RH) |
| Degradants at 40°C/6mo | 3.5% (defluorinated analogs) | 1.2% (lactam hydrolysis) |
| Reconstitution Time | <30 seconds | >10 minutes |
Freeze-drying accelerates reconstitution for injectables but increases moisture absorption, necessitating desiccant packaging. Crystalline material exhibits superior long-term stability (shelf-life >36 months at 25°C) but requires micronization for formulations [4] [8].
Crystallization remains preferred for commercial manufacturing due to lower degradation rates despite operational complexities in particle size control.
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1